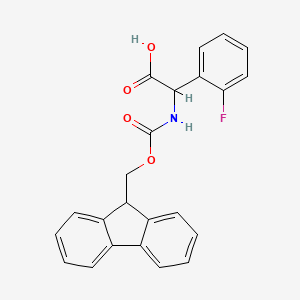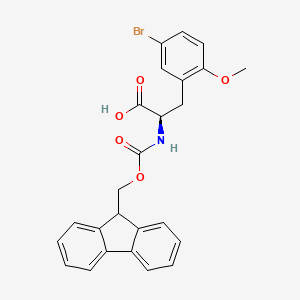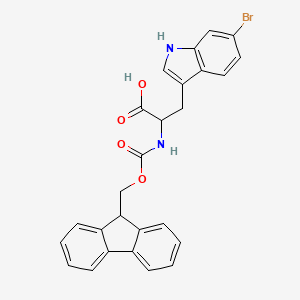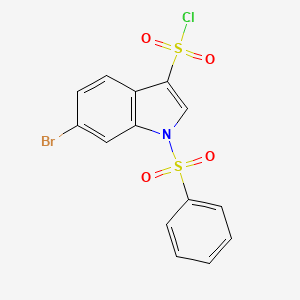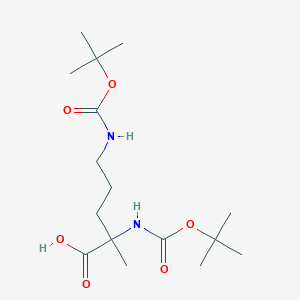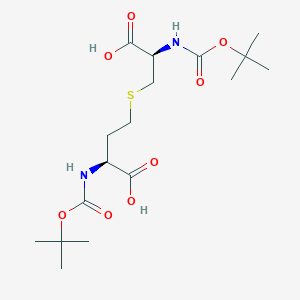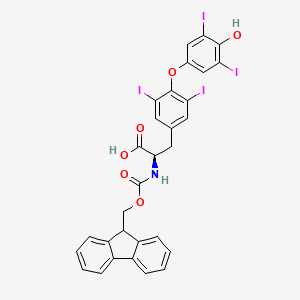
Fmoc-d-thyroxine
Übersicht
Beschreibung
Fmoc-d-thyroxine: is a derivative of thyroxine, a hormone produced by the thyroid gland. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The molecular formula of this compound is C30H21I4NO6, and it has a molecular weight of 999.11 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-thyroxine typically involves the protection of the amino group of d-thyroxine with the Fmoc group. This can be achieved by reacting d-thyroxine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups on the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of coupling and deprotection efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the desired sequence is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-d-thyroxine undergoes various chemical reactions, including:
Oxidation: The iodine atoms in the molecule can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the iodine atoms, leading to the formation of deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can produce deiodinated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-d-thyroxine is used in peptide synthesis as a building block for creating complex peptides and proteins. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other sites on the molecule .
Biology: In biological research, this compound is used to study the structure and function of thyroid hormones. It is also employed in the development of peptide-based drugs and diagnostic tools .
Medicine: The compound is used in the development of thyroid hormone analogs for therapeutic purposes. It helps in understanding the pharmacodynamics and pharmacokinetics of thyroid hormones .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and proteins for various applications, including drug development and biochemical research .
Wirkmechanismus
The mechanism of action of Fmoc-d-thyroxine involves its role as a precursor or intermediate in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is obtained, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Vergleich Mit ähnlichen Verbindungen
Fmoc-l-thyroxine: Similar to Fmoc-d-thyroxine but with the l-isomer of thyroxine.
Fmoc-diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-d-threonine: An Fmoc-protected derivative of d-threonine used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which includes multiple iodine atoms and the Fmoc-protected amino group. This makes it particularly useful in the synthesis of thyroid hormone analogs and in studies related to thyroid hormone function .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGNSLHQIJXLGJ-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21I4NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


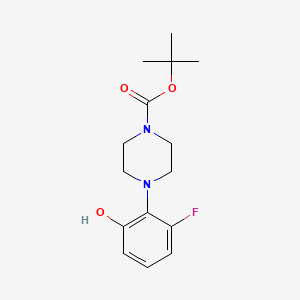
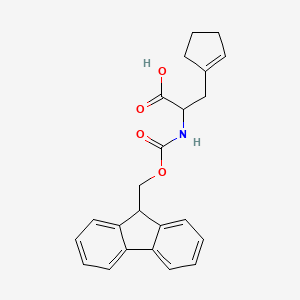
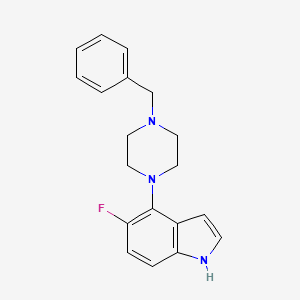
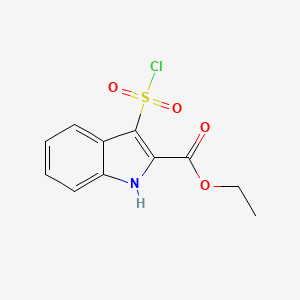
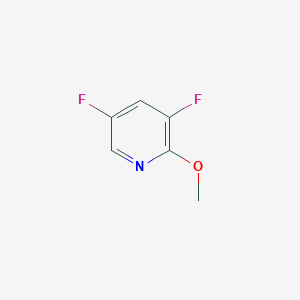
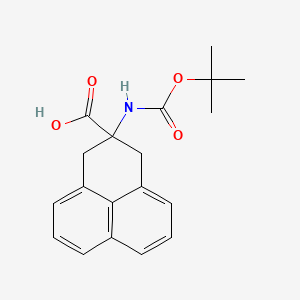
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)
